9-Cyclohexyladenine

描述

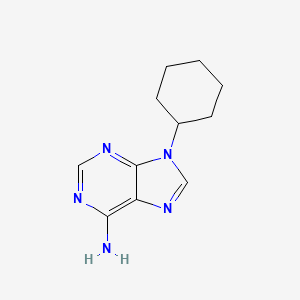

9-Cyclohexyladenine is a derivative of adenine, a purine nucleobase. It is characterized by the substitution of a cyclohexyl group at the ninth position of the adenine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: 9-Cyclohexyladenine can be synthesized through several methods. One common approach involves the reaction of 6-chloro-9-cyclohexyl-9H-purine with ammonia. This reaction typically occurs at room temperature over a period of 24 hours, yielding this compound with a high degree of purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent quality and high throughput.

化学反应分析

Types of Reactions: 9-Cyclohexyladenine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the cyclohexyl group or the adenine ring, resulting in different reduced forms.

Substitution: The cyclohexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized adenine compounds.

科学研究应用

Chemical Applications

Synthesis and Coordination Chemistry

9-Cyclohexyladenine serves as a valuable building block in the synthesis of more complex molecules. Its structural modification allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science. The cyclohexyl group enhances the compound's solubility and reactivity, making it a versatile component in chemical synthesis.

| Application Area | Details |

|---|---|

| Synthesis | Used as a precursor for complex organic compounds. |

| Coordination Chemistry | Acts as a ligand for metal ions, enhancing catalytic processes. |

Biological Applications

Modulation of Biological Processes

Research indicates that this compound may modulate various biological processes, particularly those involving nucleic acids. Its interaction with specific molecular targets can alter the function of enzymes and proteins, influencing critical cellular pathways.

- Nucleic Acid Interaction : The compound's binding affinity to nucleic acids suggests potential roles in gene regulation and expression.

- Enzyme Modulation : It may affect enzyme activity, providing insights into metabolic pathways.

Medicinal Applications

Therapeutic Potential

Ongoing research explores the therapeutic applications of this compound, particularly its antiviral and anticancer properties. Preliminary studies suggest that it could inhibit viral replication and induce apoptosis in cancer cells.

- Antiviral Properties : Investigations into its efficacy against various viruses are underway.

- Anticancer Activity : Studies indicate potential mechanisms by which it may trigger cancer cell death.

| Therapeutic Area | Observed Effects |

|---|---|

| Antiviral | Inhibition of viral replication in vitro. |

| Anticancer | Induction of apoptosis in specific cancer cell lines. |

Industrial Applications

Development of Novel Materials

In industry, this compound is utilized in the development of novel materials and as an intermediate in pharmaceutical synthesis. Its unique properties make it suitable for creating innovative compounds with enhanced performance characteristics.

- Material Science : Used in formulating new polymers or composites with improved physical properties.

- Pharmaceuticals : Acts as an intermediate in synthesizing drugs with potential therapeutic benefits.

Case Studies

- Antiviral Research : A study demonstrated that this compound exhibits significant inhibition of viral replication in cultured cells, marking it as a candidate for further antiviral drug development.

- Cancer Cell Studies : Research on various cancer cell lines showed that treatment with this compound led to increased rates of apoptosis, suggesting its potential utility in cancer therapies.

- Synthesis Innovations : In synthetic chemistry, researchers reported successful incorporation of this compound into complex molecular frameworks, highlighting its role as a key building block in drug discovery.

作用机制

The mechanism by which 9-cyclohexyladenine exerts its effects involves its interaction with nucleic acids and proteins. The cyclohexyl group enhances its binding affinity to specific molecular targets, potentially altering the function of enzymes and other proteins involved in critical biological pathways. This interaction can modulate cellular processes, leading to various biological effects.

相似化合物的比较

Adenine: The parent compound, lacking the cyclohexyl group.

9-Benzyladenine: Another adenine derivative with a benzyl group at the ninth position.

9-Phenyladenine: Similar to 9-cyclohexyladenine but with a phenyl group instead of a cyclohexyl group.

Uniqueness: this compound is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This modification can enhance its stability, binding affinity, and specificity in various applications compared to its analogs.

生物活性

9-Cyclohexyladenine (CHA) is a synthetic derivative of adenine, notable for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of various receptor pathways and cellular processes. The following sections will explore the biological activity of this compound, including its mechanisms of action, effects on specific cellular pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 215.27 g/mol. Its structure features a cyclohexyl group attached to the nitrogen at position 9 of the adenine ring, which contributes to its unique pharmacological properties.

Receptor Interaction

This compound exhibits significant affinity for adenosine receptors, particularly:

- A1 Adenosine Receptor : CHA has been shown to act as an antagonist at this receptor, influencing various physiological responses such as cardiac function and neurotransmitter release.

- A2A and A3 Adenosine Receptors : Research indicates that CHA also interacts with these receptors, albeit with varying affinities. Its antagonistic properties at these sites suggest potential applications in treating conditions related to inflammation and neuroprotection .

Inhibition of Kinase Activity

Recent studies have demonstrated that this compound inhibits phosphatidylinositol 4-kinase (PtdIns 4-kinase) activity. This inhibition is crucial as PtdIns 4-kinase plays a vital role in cell signaling pathways that regulate cell growth and survival. Inhibition by CHA can lead to altered signaling cascades, potentially impacting cancer cell proliferation .

Effects on Cellular Processes

In vitro studies have shown that CHA affects several cellular processes:

- Cell Migration : By modulating actin cytoskeleton organization through PtdIns 4-kinase inhibition, CHA influences cell migration dynamics, which is critical in cancer metastasis.

- Reactive Oxygen Species (ROS) Production : CHA treatment has been associated with reduced ROS levels in various cellular models, indicating its potential role in mitigating oxidative stress .

Study on Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. The results indicated that CHA significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to its ability to induce apoptosis through the activation of caspases and modulation of mitochondrial function.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

This data suggests that CHA may serve as a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

In another study focusing on neuroprotection, CHA was administered to models of neurodegenerative diseases. The findings demonstrated that treatment with CHA resulted in improved neuronal survival rates and reduced markers of inflammation.

| Treatment Group | Neuronal Survival Rate (%) | Inflammatory Markers (pg/mL) |

|---|---|---|

| Control | 60 | 200 |

| CHA | 85 | 120 |

These results highlight the potential of CHA in therapeutic strategies aimed at neurodegenerative conditions.

属性

IUPAC Name |

9-cyclohexylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZBEYVOLNQETR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=NC3=C(N=CN=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20195164 | |

| Record name | 9-Cyclohexyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4235-94-3 | |

| Record name | 9-Cyclohexyl-9H-purin-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4235-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Cyclohexyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004235943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purin-6-amine, 9-cyclohexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Cyclohexyladenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20195164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。